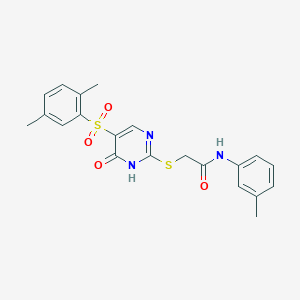
2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of compounds related to the chemical structure of interest often involves the condensation of amine groups with carbonyl compounds, resulting in amide formations. For example, studies have demonstrated the synthesis of various acetamide derivatives by reacting 4-phenyl-6-p-tolylpyrimidine-2-thiol with 2-chloro-N-substituted phenylacetamide under reflux in acetone, indicating a method that might be adaptable for synthesizing the compound (Dhakhda, Bhatt, & Bhatt, 2021).
Molecular Structure Analysis Crystallographic analysis often provides insights into the molecular structure, showing how different rings and groups in a molecule are oriented relative to each other. For instance, compounds with a similar structural backbone have been analyzed, revealing folded conformations and intramolecular hydrogen bonding stabilizing these structures (Subasri et al., 2016). These insights into molecular conformation and bonding patterns can be crucial for understanding the chemical behavior of complex molecules like the one of interest.
Chemical Reactions and Properties Chemical reactions involving acetamide derivatives often include nucleophilic substitution reactions, condensation reactions, and the formation of hydrogen bonds, which are critical for the stability and reactivity of these molecules. For example, the formation of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate illustrates the role of hydrogen bonding in stabilizing acetamide derivatives (Kang, Cho, & Jang, 2011).
Physical Properties Analysis The physical properties of acetamide derivatives, such as solubility, melting points, and crystallinity, are influenced by the molecular structure and the presence of specific functional groups. The crystalline structures and hydrogen bonding patterns observed in related compounds provide insights into their physical properties and how they might be manipulated for various applications (Subasri et al., 2016).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the molecular structure and functional groups of acetamide derivatives. For example, the synthesis and characterization of derivatives reveal their potential biological activities and interactions with biological molecules, indicating a framework for understanding the chemical properties of the compound (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Scientific Research Applications
Crystal Structure and Molecular Conformation
Research on compounds with similar structural motifs to 2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide has shown that these molecules often exhibit a folded conformation. This conformation is stabilized by intramolecular hydrogen bonding, which is significant for understanding the compound's chemical behavior and reactivity (Subasri et al., 2016).
Biological Screening and Potential Applications
Several studies have demonstrated the diverse biological activities of compounds structurally related to 2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide. For instance, benzyl and sulfonyl derivatives of similar molecules have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. These compounds showed significant biological activities, which could be beneficial for developing new antimicrobial agents (Khan et al., 2019).
Antifolate Activity
Antifolate activity has been a significant area of application for compounds bearing similarity to 2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide. These compounds are designed to inhibit enzymes involved in the folate metabolic pathway, which is crucial for cell division and growth. This mechanism is particularly explored in the context of cancer chemotherapy and the treatment of certain bacterial infections (Piper et al., 1988).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of compounds related to 2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide are crucial for their potential applications. Studies focusing on the synthesis, characterization, and evaluation of such compounds for antibacterial and anti-enzymatic activities provide a foundation for developing new therapeutics (Nafeesa et al., 2017).
properties
IUPAC Name |
2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-13-5-4-6-16(9-13)23-19(25)12-29-21-22-11-18(20(26)24-21)30(27,28)17-10-14(2)7-8-15(17)3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUXSFKPGKKLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

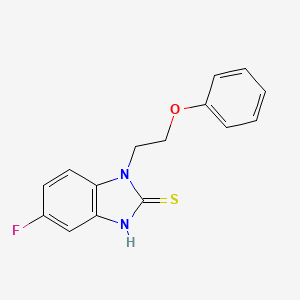
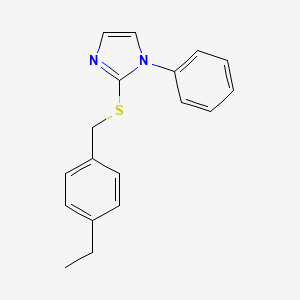
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
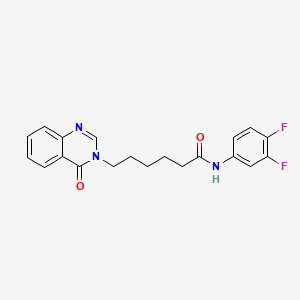
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)
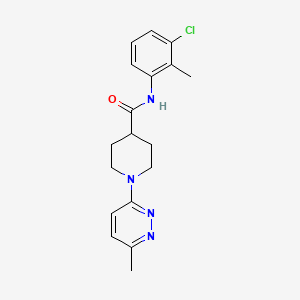
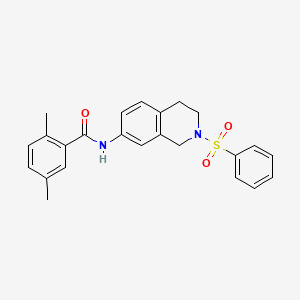
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
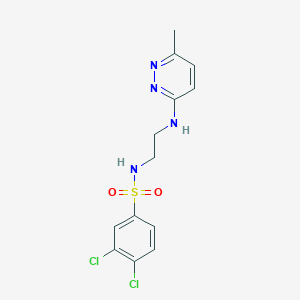

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)